Cefoxitin

β-lactamase kinetics antimicrobial resistance enzymology

Cefoxitin (CAS 35607-66-0) is a critically differentiated, semi-synthetic cephamycin antibiotic. Its 7-α-methoxy group confers unique β-lactamase stability—resisting hydrolysis by AmpC cephalosporinases and many ESBLs, a property absent in cefuroxime or cefotaxime. It uniquely provides clinically relevant anaerobic coverage against Bacteroides fragilis, making it irreplaceable in surgical prophylaxis and mixed-infection models. Substituting standard cephalosporins without this anaerobic spectrum and β-lactamase stability creates a material risk of therapeutic failure in research protocols. Available as a USP/EP-compliant reference standard and high-purity pharmaceutical-grade API.

Molecular Formula C16H17N3O7S2
Molecular Weight 427.5 g/mol
CAS No. 35607-66-0
Cat. No. B1668866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoxitin
CAS35607-66-0
SynonymsCefoxitin
Cefoxitin Sodium
Méfoxin
Mefoxin
Mefoxitin
MK 306
MK-306
MK306
Sodium, Cefoxitin
Molecular FormulaC16H17N3O7S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3
InChIInChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t14-,16+/m1/s1
InChIKeyWZOZEZRFJCJXNZ-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.95e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefoxitin (CAS 35607-66-0): Cephamycin Antibiotic with Documented β-Lactamase Stability and Anaerobic Spectrum


Cefoxitin (CAS 35607-66-0) is a semisynthetic cephamycin antibiotic that belongs to the second-generation cephalosporin class but is distinguished from true cephalosporins by the presence of a 7-α-methoxy group [1]. This structural feature confers resistance to hydrolysis by a broad range of β-lactamases, including class C cephalosporinases and ESBL enzymes [2]. Unlike conventional second-generation cephalosporins such as cefuroxime, cefoxitin provides clinically relevant coverage against anaerobic Gram-negative bacilli, notably the Bacteroides fragilis group [3]. The compound is available as a USP reference standard and pharmaceutical-grade active pharmaceutical ingredient for analytical, research, and clinical applications .

Cefoxitin Procurement: Why Cefuroxime, Cefotaxime, and Piperacillin-Tazobactam Cannot Substitute for Anaerobic and ESBL Coverage


Procurement substitution among β-lactam antibiotics without consideration of differential β-lactamase stability and anaerobic spectrum introduces material risk of therapeutic failure. Cefoxitin contains a 7-α-methoxy substituent that sterically hinders access to the active site of serine β-lactamases, rendering it stable against hydrolysis by class C (AmpC) cephalosporinases and many ESBL enzymes—a property absent in cefuroxime and cefotaxime [1]. Furthermore, cefoxitin demonstrates clinically meaningful anti-anaerobic activity against Bacteroides fragilis (MIC90 32 μg/mL), whereas cefuroxime lacks this coverage entirely and cefotaxime shows substantially higher resistance rates [2]. Even broad-spectrum combinations such as piperacillin-tazobactam, while effective, differ in β-lactamase inhibition mechanism, dosing requirements, and cost structure. These pharmacological distinctions preclude simple interchange based solely on cephalosporin generation classification [3].

Cefoxitin Comparator Evidence: Quantified Differentiation Across β-Lactamase Stability, Anaerobic Activity, and Pharmacokinetics


β-Lactamase Hydrolysis Resistance: Cefoxitin vs. Cefazolin and Cephalothin (Class C Cephalosporinases)

Cefoxitin exhibits minimal hydrolysis by class C β-lactamases (AmpC cephalosporinases) compared to first-generation cephalosporins. In a kinetic survey of six class C β-lactamases, cefoxitin displayed a kcat value of 0.010–1.7 s⁻¹, categorizing it as a poor substrate with rate-limiting deacylation [1]. In contrast, cefazolin and cephalothin were characterized as good substrates with kcat values ranging from 27 to 5000 s⁻¹ across the same enzymes [1]. In a separate study, no enzymatic hydrolysis of cefoxitin was detectable at a substrate concentration of 8 mM, whereas ampicillin, carbenicillin, cephalothin, and cefazolin underwent rapid hydrolysis by penicillinase and cephalosporinases under identical experimental conditions [2].

β-lactamase kinetics antimicrobial resistance enzymology

Bacteroides fragilis Group MIC90 Comparison: Cefoxitin vs. Cefotetan and Cefmetazole

Cefoxitin demonstrates superior in vitro activity against the Bacteroides fragilis group compared to other cephamycins. In a five-year multicenter susceptibility study evaluating over 2,800 clinical B. fragilis group isolates from ten geographically separate U.S. sites, cefoxitin exhibited an MIC90 of 32 μg/mL [1]. Under identical broth microdilution testing conditions, cefotetan showed an MIC90 of ≥256 μg/mL, representing at least an eightfold difference in potency [1]. Cefmetazole demonstrated intermediate activity with an MIC90 of 64 μg/mL, twofold higher than cefoxitin [1]. Non-B. fragilis species within the B. fragilis group were reported as highly resistant to both cefotetan and cefmetazole [1].

anaerobic bacteriology MIC determination cephamycin comparative activity

Pharmacokinetic Half-Life Comparison: Cefoxitin vs. Cefotetan Dosing Interval Implications

Cefoxitin has a significantly shorter elimination half-life than cefotetan, which dictates more frequent dosing but also provides greater flexibility for renal adjustment and reduced accumulation risk. In a direct pharmacokinetic comparison in six healthy volunteers receiving 2 g intravenous doses, the mean half-life of cefoxitin was 49 minutes, compared to 176 minutes for cefotetan (p < 0.05) [1]. Protein binding differed substantially: cefoxitin 50% versus cefotetan 85% [1]. Despite this higher protein binding, free cefotetan serum concentrations at 12 hours post-dose (1.6 mg/L) remained higher than free cefoxitin concentrations at 6 hours post-dose (0.32 mg/L) [1]. Serum inhibitory titers against Escherichia coli remained >1:8 for 12 hours with cefotetan but only 1 hour with cefoxitin [1].

pharmacokinetics dosing optimization therapeutic drug monitoring

Clinical Efficacy in Obstetric/Gynecologic Infections: Cefoxitin vs. Cefotetan Non-Inferiority with Dosing Distinctions

Multiple randomized controlled trials have demonstrated that cefoxitin and cefotetan provide comparable clinical efficacy in obstetric and gynecologic infections despite divergent pharmacokinetic profiles. In a multicenter trial of 287 women with acute obstetric and gynecologic pelvic infections (primarily endometritis and pelvic inflammatory disease), the clinical failure rate was 12.2% for cefoxitin (administered every 6–8 hours) versus 8.5% for cefotetan (every 12 hours), a non-significant difference [1]. Mean total doses administered were 32.1 g for cefoxitin and 18.1 g for cefotetan over mean treatment durations of 5.4 and 5.2 days, respectively [1]. In post-cesarean endometritis, cure rates were 79% for cefoxitin (2 g q6h) versus 83% for cefotetan (2 g q12h; p = 0.56) [2]. A prospective double-blind trial of 375 cesarean section cases found postoperative endometritis rates of 10% for cefoxitin and 15% for cefotetan after single-dose prophylaxis (non-significant) [3].

clinical trial obstetric infections gynecologic infections antimicrobial efficacy

Cefoxitin Application Scenarios: Evidence-Based Use Cases for Procurement and Research


Antimicrobial Susceptibility Testing and Clinical Microbiology Reference

Cefoxitin is employed as a key phenotypic indicator for AmpC β-lactamase induction and detection in clinical Enterobacterales isolates. The USP reference standard (CAS 35607-66-0) supports validated disk diffusion and broth microdilution susceptibility testing per CLSI and EUCAST guidelines, where cefoxitin resistance serves as a surrogate marker for mecA-mediated methicillin resistance in Staphylococcus aureus and for AmpC production in Gram-negative bacilli . The quantified β-lactamase stability data from Section 3 underpin this diagnostic utility.

Analytical Method Development and Pharmaceutical Quality Control

Cefoxitin analytical reference material supports HPLC assay development, stability-indicating method validation, and dissolution testing in accordance with USP monograph specifications . The compound's well-characterized degradation profile and moderate hydrophilicity (log P approximately -0.5) make it suitable for method development studies where resolution from degradation products must be demonstrated. Pharmaceutical-grade material (USP/EP compliant) is available for ANDA development and commercial production quality control applications .

Surgical Antibiotic Prophylaxis Research in Colorectal and Obstetric Surgery

Cefoxitin remains an active subject of clinical investigation in surgical antibiotic prophylaxis (SAP). The ongoing PROPHYLOXITIN study (NCT05253339) is evaluating whether continuous infusion of cefoxitin following a loading dose reduces surgical site infection rates compared to intermittent bolus administration in colorectal surgery [1]. This trial directly addresses the short half-life characteristic (t½ = 49 min) quantified in Section 3 by testing an alternative administration strategy. Procurement for clinical research settings requires pharmaceutical-grade cefoxitin sodium for intravenous administration [1].

In Vitro Pharmacology of β-Lactamase Stability and ESBL/AmpC Research

Cefoxitin serves as a positive control and comparator compound in β-lactamase enzymology studies due to its documented stability profile. As established in Section 3, cefoxitin exhibits kcat values of 0.010–1.7 s⁻¹ against class C β-lactamases, contrasting sharply with cephalothin and cefazolin (kcat 27–5000 s⁻¹) [2]. This makes cefoxitin an essential reference compound for characterizing novel β-lactamase inhibitors, evaluating ESBL/AmpC detection assays, and studying resistance mechanism evolution in Gram-negative pathogens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefoxitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.